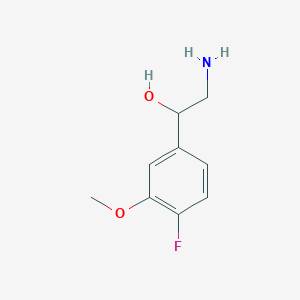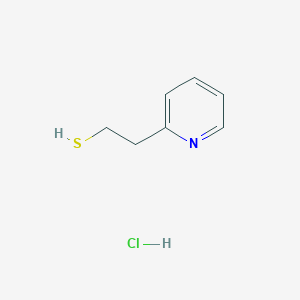
2-Pyridin-2-ylethanethiol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylethanethiol;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-bromoethylpyridine with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-2-ylethanethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Various substituted pyridines depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Pyridin-2-ylethanethiol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-2-ylethanethiol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π interactions or hydrogen bonding with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridone: Another pyridine derivative with different functional groups.
2-Pyridylmethylamine: Contains an amine group instead of a thiol.
2-Pyridylacetic acid: Features a carboxylic acid group.
Uniqueness
2-Pyridin-2-ylethanethiol;hydrochloride is unique due to the presence of both a thiol group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other pyridine derivatives .
Propiedades
Número CAS |
6298-10-8 |
|---|---|
Fórmula molecular |
C7H10ClNS |
Peso molecular |
175.68 g/mol |
Nombre IUPAC |
2-pyridin-2-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c9-6-4-7-3-1-2-5-8-7;/h1-3,5,9H,4,6H2;1H |
Clave InChI |
IDNMLJJHTUHKGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




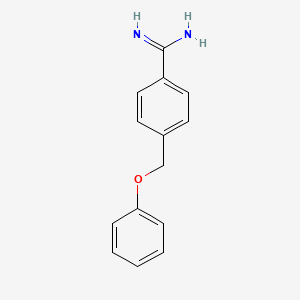
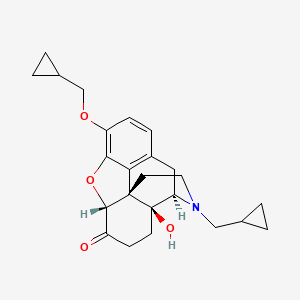
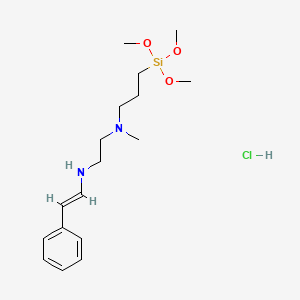
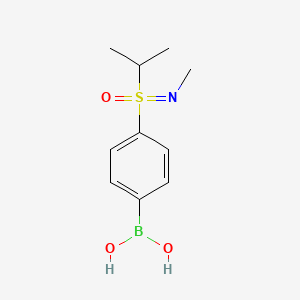
![5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-4-yl]-2,3-dihydrochromen-4-one](/img/structure/B13414722.png)
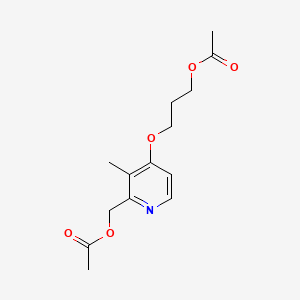


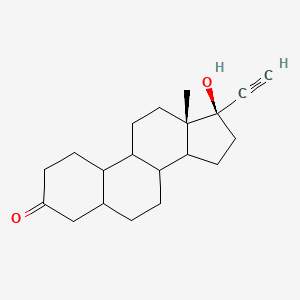
![2,3,8,9,14,15-Hexabromo-5,6,11,12,17,18-hexadehydro-tribenzo[a,e,i]cyclododecene](/img/structure/B13414751.png)

